molecular formula C25H23N3O6 B12015902 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765311-57-7

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12015902
CAS No.: 765311-57-7
M. Wt: 461.5 g/mol
InChI Key: DNXBBJGQVYWEFZ-CVKSISIWSA-N
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Description

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxy, oxo, toluidino, acetyl, carbohydrazonoyl, and benzoate groups. Its molecular formula is C26H25N3O6, and it has a molecular weight of 475.506 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-toluidino and 4-methoxybenzoate derivatives.

    Condensation Reaction: The intermediate compounds undergo a condensation reaction to form the final product. This step may involve the use of reagents such as acetic anhydride and hydrazine hydrate under controlled temperature and pH conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Halogens, alkylating agents; solvent medium such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-Methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzoate groups contribute to its solubility and reactivity, while the oxo and toluidino groups influence its biological activity and potential therapeutic applications.

Properties

CAS No.

765311-57-7

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23N3O6/c1-16-4-9-19(10-5-16)27-23(29)24(30)28-26-15-17-6-13-21(22(14-17)33-3)34-25(31)18-7-11-20(32-2)12-8-18/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

DNXBBJGQVYWEFZ-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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